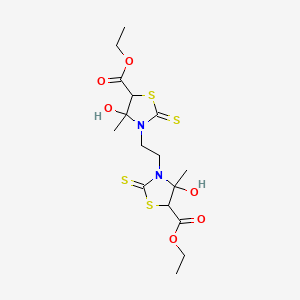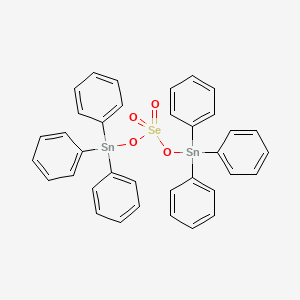
3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane: is a complex organometallic compound that features selenium and tin atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane typically involves the reaction of hexaphenylcyclotrisiloxane with selenium dioxide and tin chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium center, forming selenoxides.
Reduction: Reduction reactions can convert the selenium center to selenides.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products:
Oxidation: Selenoxides and other oxidized selenium species.
Reduction: Selenides and reduced tin species.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, including its use as a catalyst in biochemical reactions and its potential therapeutic applications.
Industry: In the industrial sector, the compound is investigated for its use in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane exerts its effects is primarily through its ability to act as a catalyst in various chemical reactions. The selenium and tin centers play crucial roles in facilitating these reactions by providing active sites for substrate binding and transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-1,5-disila-3-chromapentane
- 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane
Comparison: Compared to similar compounds, 3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane is unique due to the presence of selenium and its specific oxidation state. This gives it distinct chemical reactivity and potential applications that are not observed in its silicon or chromium analogs. The presence of selenium also imparts different electronic properties, which can be advantageous in certain catalytic and material science applications.
Eigenschaften
CAS-Nummer |
24379-29-1 |
|---|---|
Molekularformel |
C36H30O4SeSn2 |
Molekulargewicht |
843.0 g/mol |
IUPAC-Name |
bis(triphenylstannyl) selenate |
InChI |
InChI=1S/6C6H5.H2O4Se.2Sn/c6*1-2-4-6-5-3-1;1-5(2,3)4;;/h6*1-5H;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
USSRRJXHQVSPOL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Se](=O)(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


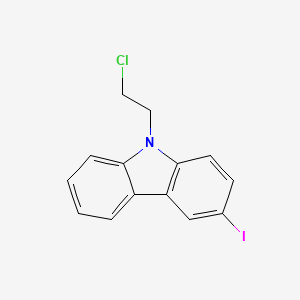
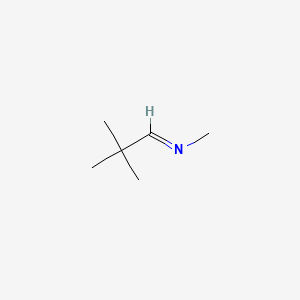
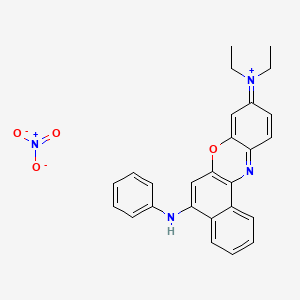

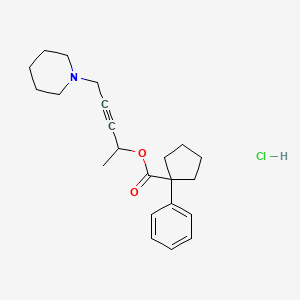
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
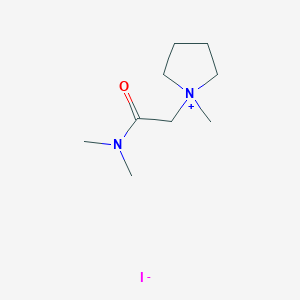
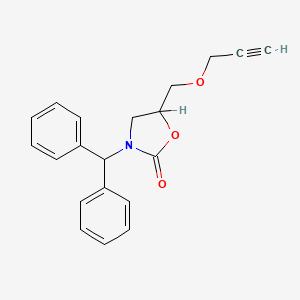
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)



